molecular formula C16H13ClN2O2 B224271 6-(4-chlorophenyl)-2-oxo-4-(1-pyrrolidinyl)-2H-pyran-3-carbonitrile

6-(4-chlorophenyl)-2-oxo-4-(1-pyrrolidinyl)-2H-pyran-3-carbonitrile

Cat. No. B224271
M. Wt: 300.74 g/mol
InChI Key: WAYWQMQWDROCSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-chlorophenyl)-2-oxo-4-(1-pyrrolidinyl)-2H-pyran-3-carbonitrile, also known as CP-544326, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). This compound has garnered significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.

Mechanism of Action

6-(4-chlorophenyl)-2-oxo-4-(1-pyrrolidinyl)-2H-pyran-3-carbonitrile acts as a selective antagonist of the mGluR1 receptor, which is involved in the regulation of glutamate neurotransmission in the brain. By blocking this receptor, 6-(4-chlorophenyl)-2-oxo-4-(1-pyrrolidinyl)-2H-pyran-3-carbonitrile reduces the activity of glutamate, which is known to be involved in the pathophysiology of many neurological and psychiatric disorders.
Biochemical and Physiological Effects:
6-(4-chlorophenyl)-2-oxo-4-(1-pyrrolidinyl)-2H-pyran-3-carbonitrile has been shown to have a range of biochemical and physiological effects in animal models. These include changes in neurotransmitter levels, alterations in gene expression, and changes in brain structure and function.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-(4-chlorophenyl)-2-oxo-4-(1-pyrrolidinyl)-2H-pyran-3-carbonitrile is its high selectivity for the mGluR1 receptor, which makes it a valuable tool for studying the role of this receptor in various neurological and psychiatric disorders. However, one limitation of 6-(4-chlorophenyl)-2-oxo-4-(1-pyrrolidinyl)-2H-pyran-3-carbonitrile is its relatively low potency, which can make it challenging to achieve therapeutic effects in vivo.

Future Directions

There are several potential future directions for research on 6-(4-chlorophenyl)-2-oxo-4-(1-pyrrolidinyl)-2H-pyran-3-carbonitrile. These include further elucidation of its mechanism of action, exploration of its potential therapeutic applications in humans, and development of more potent analogs of the compound. Additionally, 6-(4-chlorophenyl)-2-oxo-4-(1-pyrrolidinyl)-2H-pyran-3-carbonitrile may be useful in the development of new diagnostic tools for neurological and psychiatric disorders.

Synthesis Methods

The synthesis of 6-(4-chlorophenyl)-2-oxo-4-(1-pyrrolidinyl)-2H-pyran-3-carbonitrile involves a multi-step process that begins with the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form the intermediate 6-(4-chlorophenyl)-2-oxo-2H-pyran-3-carboxylic acid ethyl ester. This intermediate is then reacted with pyrrolidine and sodium ethoxide to form the final product, 6-(4-chlorophenyl)-2-oxo-4-(1-pyrrolidinyl)-2H-pyran-3-carbonitrile.

Scientific Research Applications

6-(4-chlorophenyl)-2-oxo-4-(1-pyrrolidinyl)-2H-pyran-3-carbonitrile has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including anxiety, depression, and addiction. The compound has shown promising results in preclinical studies, demonstrating efficacy in reducing symptoms in animal models of these disorders.

properties

Product Name

6-(4-chlorophenyl)-2-oxo-4-(1-pyrrolidinyl)-2H-pyran-3-carbonitrile

Molecular Formula

C16H13ClN2O2

Molecular Weight

300.74 g/mol

IUPAC Name

6-(4-chlorophenyl)-2-oxo-4-pyrrolidin-1-ylpyran-3-carbonitrile

InChI

InChI=1S/C16H13ClN2O2/c17-12-5-3-11(4-6-12)15-9-14(19-7-1-2-8-19)13(10-18)16(20)21-15/h3-6,9H,1-2,7-8H2

InChI Key

WAYWQMQWDROCSU-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=C(C(=O)OC(=C2)C3=CC=C(C=C3)Cl)C#N

Canonical SMILES

C1CCN(C1)C2=C(C(=O)OC(=C2)C3=CC=C(C=C3)Cl)C#N

Origin of Product

United States

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